Faropenem daloxate

Description

Properties

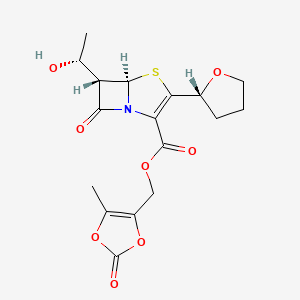

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBKWZPHJOEQAO-DVPVEWDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141702-36-5 | |

| Record name | Faropenem medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141702-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faropenem medoxomil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141702365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faropenem medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FAROPENEM MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK523O4FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Faropenem Daloxate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Faropenem daloxate is an orally administered prodrug of faropenem, a penem class β-lactam antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics. Faropenem exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam agents. This efficacy is attributed to its high affinity for multiple penicillin-binding proteins (PBPs) and its stability in the presence of many β-lactamases. This guide provides a detailed examination of the molecular mechanism of faropenem, quantitative data on its efficacy, and the experimental protocols used to elucidate its action.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Faropenem, the active form of this compound, exerts its bactericidal effect by targeting and inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1][2] The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis.[1] Peptidoglycan, a heteropolymer of repeating N-acetylmuramic acid and N-acetylglucosamine units cross-linked by peptide chains, provides this essential rigidity.

The key steps in faropenem's mechanism of action are as follows:

-

Prodrug Hydrolysis: Following oral administration, this compound is absorbed and rapidly hydrolyzed by esterases in the plasma to release the active moiety, faropenem.[3]

-

Target Binding: Faropenem then binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation step of peptidoglycan synthesis.[1][2] The β-lactam ring of faropenem mimics the D-alanyl-D-alanine residue of the natural substrate of PBPs.[1]

-

Enzyme Inhibition: This binding leads to the acylation and subsequent inactivation of the PBP active site, preventing the cross-linking of peptidoglycan strands.[3][4]

-

Cell Lysis: The inhibition of cell wall synthesis, particularly in actively dividing bacteria, leads to a weakened cell wall, morphological changes, and ultimately, cell lysis and death.[1][5]

Signaling Pathway of Faropenem Action

The following diagram illustrates the molecular cascade of events initiated by faropenem, leading to bacterial cell death.

Caption: Molecular mechanism of faropenem leading to bacterial cell lysis.

Affinity for Penicillin-Binding Proteins (PBPs)

A key determinant of faropenem's broad-spectrum activity is its high binding affinity for multiple PBPs across different bacterial species.[1][5] Faropenem generally shows a high affinity for high-molecular-weight PBPs.[5]

Gram-Positive Bacteria:

-

In Staphylococcus aureus and Streptococcus pneumoniae, faropenem demonstrates a high binding affinity for PBP1, followed by PBP3 and PBP2.[5]

-

For pneumococci, including penicillin-susceptible and non-susceptible strains, faropenem exhibits very strong binding to most PBPs, with the exception of PBP2X.[6][7] However, this lower affinity for PBP2X does not appear to negatively impact its minimum inhibitory concentrations (MICs).[6][7]

Gram-Negative Bacteria:

-

In Escherichia coli, faropenem shows the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4.[5]

-

In Proteus vulgaris, the highest binding affinity is for PBP4, followed by PBP1A, PBP2, and PBP3.[5]

-

For Serratia marcescens, faropenem preferentially binds to PBP2 and PBP4.[5]

The binding of faropenem to these essential PBPs leads to distinct morphological changes in bacteria. For instance, exposure of S. aureus to sub-MIC concentrations of faropenem results in irregular septum formation, while at or above the MIC, cell lysis is observed.[5] In E. coli, exposure leads to a change from a rod shape to a spherical form, followed by the formation of bulging cells and eventual lysis at higher concentrations.[5]

Quantitative Data: In Vitro Susceptibility

The in vitro potency of faropenem is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for faropenem against a range of clinically relevant pathogens.

Table 1: Faropenem MICs for Common Respiratory Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | 0.008 | - |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 | 0.25 | - |

| Streptococcus pneumoniae (penicillin-resistant) | 1 | 1 | - |

| Haemophilus influenzae (β-lactamase negative) | 0.5 | 0.5 | - |

| Haemophilus influenzae (β-lactamase positive) | 1 | 1 | - |

| Moraxella catarrhalis (β-lactamase negative) | 0.12 | 0.12 | - |

| Moraxella catarrhalis (β-lactamase positive) | 0.5 | 0.5 | - |

| Data compiled from reference[8]. |

Table 2: Faropenem MICs for Other Selected Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | 0.5 | 0.125-2 |

| Klebsiella pneumoniae | - | - | - |

| Bacteroides forsythus | - | ≤ 0.5 | 0.06-0.12 |

| Bacteroides ureolyticus | - | ≤ 0.5 | ≤0.03-0.5 |

| Data compiled from references[9][10]. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[11]

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of faropenem in a suitable solvent (e.g., water for faropenem sodium) at a known concentration.[12]

-

Serial Dilutions: Perform serial twofold dilutions of the faropenem stock solution in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[11][12] This creates a range of decreasing concentrations of the antibiotic.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted faropenem. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).[11]

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[12]

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of faropenem at which there is no visible growth.[11]

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Penicillin-Binding Protein (PBP) Affinity Assay

Competitive displacement assays are commonly used to determine the binding affinity of a β-lactam antibiotic for specific PBPs.

Principle: This assay measures the ability of a test compound (unlabeled faropenem) to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs in a bacterial membrane preparation. The concentration of the test compound that inhibits 50% of the binding of the labeled compound (IC50) is determined.

Detailed Methodology:

-

Membrane Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[13]

-

Lyse the cells using a French press or sonication.[13]

-

Perform differential centrifugation to isolate the membrane fraction containing the PBPs.[13]

-

Resuspend the membrane preparation in a suitable buffer and store at -70°C.[13]

-

-

Competitive Binding Assay:

-

Incubate the bacterial membrane preparation with various concentrations of unlabeled faropenem for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).[13]

-

Add a fixed concentration of a labeled β-lactam (e.g., ³H-benzylpenicillin or a fluorescent penicillin analog like BOCILLIN™ FL) and incubate to allow binding to the PBPs that are not occupied by faropenem.[13][14]

-

-

Detection and Quantification:

-

Stop the reaction (e.g., by adding a large excess of cold, unlabeled penicillin).[13]

-

Separate the membrane proteins by SDS-PAGE.[13]

-

Visualize the labeled PBPs. For radiolabeled compounds, this is done by fluorography.[13] For fluorescently labeled compounds, this is done using an in-gel fluorescence scanner.[15]

-

Quantify the intensity of the bands corresponding to the different PBPs.

-

-

Data Analysis:

-

Plot the percentage of labeled β-lactam binding against the concentration of faropenem.

-

Determine the IC50 value, which is the concentration of faropenem that reduces the binding of the labeled probe by 50%. This value is inversely proportional to the binding affinity of faropenem for the specific PBP.

-

Conclusion

This compound's mechanism of action is centered on the potent inhibition of bacterial cell wall synthesis through its high affinity for multiple essential penicillin-binding proteins. This, combined with its stability against many β-lactamases, provides a broad spectrum of bactericidal activity against numerous Gram-positive and Gram-negative pathogens. The quantitative data on its in vitro efficacy, along with established experimental protocols for its characterization, underscore its role as a significant oral therapeutic option in the management of bacterial infections. Further research into its interactions with newly emerging resistant strains will continue to define its clinical utility.

References

- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 2. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of faropenem and other beta-lactam agents to penicillin-binding proteins of pneumococci with various beta-lactam susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. youtube.com [youtube.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 14. benchchem.com [benchchem.com]

- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Faropenem Daloxate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem daloxate, also known as faropenem medoxomil, is an orally administered prodrug of the penem antibiotic, faropenem.[1] As a member of the β-lactam class of antibiotics, it exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The daloxate ester formulation enhances the oral bioavailability of the active compound, faropenem, which is subsequently released in the body through hydrolysis.[1][3] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Chemical Structure and Identification

This compound is chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[4] Its structure features a penem core, which is a fusion of a β-lactam ring and a thiazolidine ring, conferring stability against many β-lactamase enzymes.[5][6]

| Identifier | Value |

| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[4] |

| Synonyms | Faropenem medoxomil[1][7] |

| CAS Number | 141702-36-5[1] |

| Molecular Formula | C17H19NO8S[1] |

| Molecular Weight | 397.4 g/mol [1] |

| SMILES String | CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3--INVALID-LINK--O)[C@H]4CCCO4[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Physical State | Solid, light yellow to yellow powder | [4] |

| Melting Point | Data for faropenem sodium: >85°C (decomposes) | [8][9] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL); Insoluble in water (< 0.1 mg/mL) | [10][11] |

| pKa (Predicted) | 14.16 ± 0.20 (strongest acidic) | [4] |

| LogP (Predicted) | 0.64 | [7] |

Mechanism of Action

As a β-lactam antibiotic, the active form, faropenem, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This process is critical for maintaining the structural integrity of bacteria.

The key steps in its mechanism of action are:

-

Hydrolysis: Following oral administration, this compound is absorbed and rapidly hydrolyzed by esterases in the plasma to release the active moiety, faropenem.[1][5]

-

Target Binding: Faropenem then binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[12][13] Faropenem has shown a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[3]

-

Inhibition of Cell Wall Synthesis: By inhibiting the transpeptidase activity of PBPs, faropenem prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.[1][13]

-

Bacterial Cell Death: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death.[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound powder

-

Phosphate buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

0.45 µm syringe filters

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method - USP <741> Class Ia)

This method determines the temperature range over which the crystalline solid melts.[7]

Materials:

-

This compound powder, finely ground

-

Capillary tubes (closed at one end)

-

Melting point apparatus with a calibrated thermometer or temperature sensor

Procedure:

-

Ensure the this compound sample is dry and in the form of a fine powder.

-

Introduce a small amount of the powder into a capillary tube, tapping it gently to pack the solid to a height of 2-4 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of an ionizable compound.[1][12]

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (HCl, 0.1 M) and sodium hydroxide (NaOH, 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Dissolve an accurately weighed amount of this compound in a known volume of deionized water (or a co-solvent if necessary due to low aqueous solubility) to prepare a solution of known concentration (e.g., 1 mM).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

In Vitro Hydrolysis Study

This protocol assesses the chemical stability of the prodrug and its conversion to the active drug under physiological conditions.[11]

Materials:

-

This compound

-

Phosphate buffer (pH 7.4)

-

Human or animal plasma

-

Incubator or water bath at 37°C

-

HPLC system with UV detector

-

Acetonitrile or other suitable quenching solvent

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to pre-warmed phosphate buffer (pH 7.4) or plasma to achieve the desired final concentration, ensuring the final organic solvent concentration is low (e.g., <1%).

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a cold quenching solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.

-

Centrifuge the quenched samples to pellet the precipitate.

-

Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of this compound and the formation of the active drug, faropenem.

-

Plot the concentration of this compound versus time and determine the hydrolysis rate constant and half-life.

Conclusion

This compound is a significant oral antibiotic, and a thorough understanding of its chemical structure and properties is fundamental for its development, formulation, and clinical application. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists in the pharmaceutical field. Adherence to standardized experimental methodologies is crucial for obtaining reliable and reproducible data, which is essential for regulatory submissions and for advancing the understanding of this important therapeutic agent.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. ijirss.com [ijirss.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. thinksrs.com [thinksrs.com]

- 8. scribd.com [scribd.com]

- 9. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 13. researchgate.net [researchgate.net]

Synthesis of Faropenem Daloxate: An In-depth Technical Guide for Researchers

For research purposes only. Not intended for human or veterinary use.

This technical guide provides a comprehensive overview of the synthesis of Faropenem daloxate, a prodrug of the penem antibiotic Faropenem. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and mechanism of action.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its oral bioavailability is enhanced through the use of its daloxate ester prodrug, this compound. This guide details two primary synthetic routes for obtaining this compound for research applications: a direct esterification of Faropenem sodium and a multi-step total synthesis.

Mechanism of Action

Faropenem, the active form of this compound, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][3] Faropenem has demonstrated a high affinity for multiple PBPs, contributing to its broad spectrum of activity.[4]

Figure 1: Mechanism of action of Faropenem.

Synthetic Routes

Two primary synthetic strategies are outlined below. The choice of route may depend on the availability of starting materials and the desired scale of synthesis.

Route 1: Direct Esterification of Faropenem Sodium

This route involves the direct conversion of the commercially available Faropenem sodium to its daloxate ester. This method is concise and efficient for obtaining the final product when the active pharmaceutical ingredient is accessible.

Figure 2: Workflow for the direct esterification of Faropenem sodium.

Materials:

-

Faropenem sodium

-

4-(iodomethyl)-5-methyl-1,3-dioxol-2-one

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Faropenem sodium (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at ambient temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| Esterification | Faropenem sodium, 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one | DMF | Room Temp. | 4-6 | ~85-95 | >98 |

Table 1: Summary of quantitative data for the direct esterification of Faropenem sodium.

Route 2: Multi-step Synthesis from 4-AA

This de novo synthesis route starts from the key intermediate (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA) and proceeds through several steps to construct the Faropenem core, followed by deprotection and esterification.

Figure 3: Workflow for the multi-step synthesis of this compound.

Step 1: Condensation of 4-AA

Materials:

-

(3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA)

-

(R)-tetrahydrofuran-2-thiocarboxylic acid

-

Zinc iodide

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 4-AA (1.0 eq) in anhydrous dichloromethane, add (R)-tetrahydrofuran-2-thiocarboxylic acid (1.2 eq) and zinc iodide (0.1 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Intermediate I, which is often used in the next step without further purification.

Step 2: Acylation

Materials:

-

Intermediate I from Step 1

-

Allyl oxalyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the crude Intermediate I (1.0 eq) in anhydrous dichloromethane and cool to -10 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of allyl oxalyl chloride (1.2 eq).

-

Stir the reaction mixture at -10 °C for 2-3 hours.

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield Intermediate II.

Step 3: Intramolecular Wittig Cyclization

Materials:

-

Intermediate II from Step 2

-

Triethyl phosphite

-

Xylene, anhydrous

Procedure:

-

Dissolve Intermediate II (1.0 eq) in anhydrous xylene.

-

Add triethyl phosphite (2.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and concentrate under vacuum.

-

Purify the residue by column chromatography to obtain the protected Faropenem allyl ester.

Step 4: Silyl Deprotection

Materials:

-

Protected Faropenem allyl ester from Step 3

-

Tetrabutylammonium fluoride (TBAF) (1M in THF) or HF-Pyridine

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

Procedure (using TBAF):

-

Dissolve the silyl-protected intermediate (1.0 eq) in anhydrous THF.

-

Add acetic acid (1.1 eq) followed by TBAF solution (1.1 eq) at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography to yield Faropenem allyl ester.

Step 5: Allyl Deprotection

Materials:

-

Faropenem allyl ester from Step 4

-

Tetrakis(triphenylphosphine)palladium(0)

-

Triphenylphosphine

-

Sodium 2-ethylhexanoate

-

Dichloromethane (DCM) and Ethyl Acetate

Procedure:

-

Dissolve Faropenem allyl ester (1.0 eq) in a mixture of dichloromethane and ethyl acetate.

-

Add triphenylphosphine (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a solution of sodium 2-ethylhexanoate (1.1 eq) and stir at room temperature for 1-2 hours.

-

The precipitated Faropenem sodium is collected by filtration, washed with ethyl acetate, and dried.

Step 6: Esterification

Follow the protocol for Route 1 to convert the obtained Faropenem sodium to this compound.

| Step | Key Reagents | Solvent(s) | Yield (%) |

| 1. Condensation | 4-AA, (R)-tetrahydrofuran-2-thiocarboxylic acid, Zinc iodide | Dichloromethane | ~90-95 |

| 2. Acylation | Intermediate I, Allyl oxalyl chloride, Triethylamine | Dichloromethane | ~85-90 |

| 3. Wittig Cyclization | Intermediate II, Triethyl phosphite | Xylene | ~60-70 |

| 4. Silyl Deprotection | Protected Faropenem allyl ester, TBAF/Acetic acid | THF | ~80-90 |

| 5. Allyl Deprotection | Faropenem allyl ester, Pd(PPh₃)₄, PPh₃, Sodium 2-ethylhexanoate | DCM/EtOAc | ~75-85 |

| 6. Esterification | Faropenem sodium, 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one | DMF | ~85-95 |

Table 2: Summary of quantitative data for the multi-step synthesis of this compound.

Conclusion

This guide provides detailed synthetic procedures for the preparation of this compound for research purposes. The choice between the direct esterification of Faropenem sodium and the multi-step total synthesis will depend on the specific needs and resources of the research laboratory. The provided protocols and quantitative data serve as a valuable resource for the efficient and reproducible synthesis of this important antibiotic prodrug. Researchers should adhere to all appropriate laboratory safety protocols when carrying out these chemical syntheses.

References

- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Faropenem Daloxate: A Technical Overview

Introduction

Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem class of β-lactam antimicrobials.[1][2][3] It is distinguished by its stability against many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs), which are a significant cause of antibiotic resistance.[4][5][6] This guide provides a detailed technical account of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of its prodrug form, faropenem daloxate.

Discovery and Strategic Prodrug Development

Faropenem was originally discovered and developed by scientists at Suntory Institute for Biomedical Research, which later became Daiichi Asubio Pharma and is now known as Asubio Pharma.[2][7][8] The initial form, faropenem sodium, was launched in Japan in 1997 under the trade name Farom.[1][2]

To enhance its therapeutic potential for oral administration in other markets, a prodrug strategy was employed. The objective was to improve the drug's oral bioavailability, which was limited for the sodium salt form (20-30%).[9] This led to the development of faropenem medoxomil, an ester prodrug also known as this compound.[1][4][9][10] Following oral administration, this compound is rapidly absorbed and then hydrolyzed by esterases in the body to release the active moiety, faropenem.[4][5][7] This prodrug formulation significantly increases bioavailability to 70-80%.[9]

The development rights for this compound outside of Japan were licensed to various pharmaceutical companies over the years, including Bayer AG and later Replidyne, which partnered with Forest Laboratories for the US market.[7][8]

Chemical Synthesis and Structure

Faropenem is chemically known as (5R, 6S)-6-[(1R)-hydroxyethyl]-2-[(2R)-tetrahydrofuranyl]penem-3-carboxylic acid.[1][3] The synthesis is a multi-step process, with several reported routes. A common pathway begins with the starting material (3R, 4R)-3-[(R)-1-tert-butyldimethylsilylethyl]-4-acetoxy-2-azetidinone.

Experimental Protocol: General Synthesis Pathway

A generalized synthesis protocol derived from patent literature involves the following key transformations:[1][3][11][12]

-

Condensation: The initial azetidinone starting material is reacted with R-(+)-sulfo-tetrahydrofuran-2-carboxylic acid in the presence of a catalyst, such as a zinc halide, to form a key intermediate.[12]

-

Acylation: The resulting intermediate undergoes an acylation reaction, for instance with an oxalyl chloride derivative, under basic conditions.[1][12]

-

Intramolecular Cyclization: The acylated product is then cyclized to form the core penem bicyclic ring system. This is often achieved through an intramolecular Wittig reaction, using a reagent like triethyl phosphite.[1][5][11][12]

-

Deprotection: Protecting groups on the hydroxyl and carboxyl functionalities are sequentially removed. The silyl protecting group on the hydroxyethyl side chain is typically removed using a fluoride source like tetrabutylammonium fluoride.[1][3] The allyl protecting group on the carboxyl group can be removed using a palladium catalyst.[1][3] This yields faropenem or its sodium salt.

-

Esterification (Prodrug Formation): To produce this compound, the faropenem sodium salt is esterified with 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one in a suitable solvent like dimethylformamide (DMF).[1]

Mechanism of Action

Like all β-lactam antibiotics, faropenem's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[4][13]

Experimental Protocol: Determining Mechanism of Action

The mechanism is typically elucidated through a combination of biochemical assays:

-

Penicillin-Binding Protein (PBP) Assays: Competitive binding assays are performed using radiolabeled penicillin or fluorescent β-lactam probes. Bacterial cell membranes are incubated with various concentrations of faropenem before adding the labeled probe. The displacement of the probe from the PBPs is measured by SDS-PAGE and autoradiography or fluorography, revealing faropenem's binding affinity for specific PBPs.

-

Cell Lysis and Morphology Studies: Bacterial cultures are treated with faropenem at concentrations above the Minimum Inhibitory Concentration (MIC). Cell viability is monitored over time using plating and colony counting. Morphological changes, such as filamentation or spheroplast formation, are observed using phase-contrast or electron microscopy, indicating interference with cell wall maintenance and division.

The process is as follows:

-

Faropenem targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes located in the periplasmic space.[4][13][14]

-

This binding inactivates the PBPs, preventing them from catalyzing the final step of peptidoglycan synthesis.[4]

-

Specifically, it blocks the cross-linking of peptide side chains (D-alanyl-alanine) between adjacent glycan strands that form the structural backbone of the cell wall.[4][13]

-

The disruption of cell wall synthesis compromises its structural integrity, leading to osmotic instability, cell lysis, and ultimately, bacterial death.[9][10][14]

A key advantage of faropenem is its stability against hydrolysis by a wide range of β-lactamase enzymes, which are a primary mechanism of resistance to other β-lactam antibiotics.[4]

Preclinical Development and In Vitro Activity

Faropenem exhibits a broad spectrum of in vitro activity against a variety of common bacterial pathogens.[4][6] Its activity is particularly potent against pathogens frequently implicated in community-acquired respiratory tract infections.[8][9] However, it is not active against certain resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[6][9]

Experimental Protocol: MIC Determination

Minimum Inhibitory Concentration (MIC) values are determined using standardized broth microdilution or agar dilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI).

-

Broth Microdilution: Serial two-fold dilutions of faropenem are prepared in Mueller-Hinton broth in microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plates are incubated under specific conditions (e.g., 35°C for 18-24 hours).

-

Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

The table below summarizes the in vitro activity of faropenem against key respiratory pathogens.

| Organism | Resistance Profile | No. of Isolates | Faropenem MIC90 (μg/ml) |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.008 |

| Penicillin-Intermediate | - | 0.25 | |

| Penicillin-Resistant | - | 1 | |

| Haemophilus influenzae | β-lactamase-Negative | - | 0.5 |

| β-lactamase-Positive | - | 1 | |

| Moraxella catarrhalis | β-lactamase-Negative | - | 0.12 |

| β-lactamase-Positive | - | 0.5 | |

| Data sourced from ResearchGate.[8] |

Clinical Development and Regulatory History

This compound underwent extensive clinical evaluation, including several Phase III trials, primarily for community-acquired infections.[7][8][9]

Experimental Protocol: Phase III Clinical Trial for Acute Bacterial Sinusitis (ABS)

A representative Phase III trial was a multicenter, multinational, randomized, double-blind, comparative study:[15]

-

Patient Population: Adult outpatients with clinical signs and symptoms (e.g., purulent nasal discharge, facial pain) and radiographic evidence of ABS.

-

Randomization and Blinding: Patients were randomly assigned to receive either this compound (300 mg twice daily) or a comparator, such as cefuroxime axetil (250 mg twice daily), for a fixed duration (e.g., 7 or 10 days). Both patients and investigators were blinded to the treatment allocation.

-

Efficacy Assessment: The primary endpoint was the clinical cure rate at a "test-of-cure" visit, typically 7-16 days after the end of therapy. Clinical cure was defined as the resolution of acute signs and symptoms of sinusitis.

-

Bacteriological Assessment: For patients from whom a pre-therapy sinus aspirate culture was obtained, bacteriological success (eradication or presumed eradication of the baseline pathogen) was a secondary endpoint.

-

Safety Assessment: Adverse events were monitored and recorded throughout the study and for a period post-treatment.

On December 20, 2005, a New Drug Application (NDA) was submitted to the United States Food and Drug Administration (FDA) for this compound for the treatment of:[1][7]

-

Acute bacterial sinusitis (ABS)

-

Community-acquired pneumonia (CAP)

-

Acute exacerbations of chronic bronchitis (AECB)

-

Uncomplicated skin and skin structure infections (uSSSI)

In October 2006, the FDA issued a "non-approvable" letter.[7][8] The agency's decision was not based on specific safety concerns but on the design and evidence from the clinical trials. The FDA concluded that additional studies would be required to demonstrate efficacy for the proposed indications.[1][2][6]

The table below presents efficacy data from a comparative clinical trial of this compound versus cefuroxime axetil for the treatment of acute bacterial maxillary sinusitis.

| Parameter | This compound (300 mg BID) | Cefuroxime Axetil (250 mg BID) | 95% Confidence Interval |

| Clinical Efficacy | |||

| Clinical Cure Rate (7-16 days post-therapy) | 89.0% | 88.4% | -5.2%; +6.4% |

| Continued Cure Rate (28-35 days post-therapy) | 92.6% | 94.9% | -6.8%; +1.2% |

| Bacteriological Efficacy | |||

| Bacteriological Success Rate (7-16 days post-therapy) | 91.5% | 90.8% | -9.2%; +9.5% |

| Adverse Events | |||

| Patients with at least one drug-related event | 9.5% | 10.3% | N/A |

| Data from a multicenter, double-blind trial.[8][15] |

The most frequently reported drug-related adverse events for this compound were gastrointestinal, including diarrhea (2.2%) and nausea/vomiting (1.5%).[15] Overall, its safety profile was comparable to that of the comparator agent.[15] Despite its promising in vitro profile and clinical trial results demonstrating non-inferiority to established antibiotics, this compound has not received marketing approval in the United States.[1][2] It is, however, available in other countries, such as India.[1][2]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Faropenem - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Faropenem: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Faropenem medoxomil: A0026, BAY 56-6854, BAY 566854, this compound, SUN 208, SUN A0026 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Faropenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Faropenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. CN1884284A - Process for the preparation of sodium faropenem - Google Patents [patents.google.com]

- 12. CN101125857A - Method for preparing faropenem - Google Patents [patents.google.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Comparison of the efficacy and safety of this compound and cefuroxime axetil for the treatment of acute bacterial maxillary sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Faropenem Daloxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem, administered orally as the prodrug faropenem daloxate, is a penem antibacterial agent with a broad spectrum of in vitro activity against a variety of clinically significant pathogens.[1][2] As a member of the β-lactam class of antibiotics, faropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of faropenem, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and susceptibility testing workflows.

Faropenem has demonstrated potent activity against common respiratory pathogens, numerous aerobic Gram-positive organisms, and a wide range of anaerobic bacteria.[4][5] Its activity against Gram-negative organisms is more variable.[4][6] Notably, faropenem is resistant to hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs).[5][7]

Mechanism of Action

Like other β-lactam antibiotics, faropenem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[3][8] This disruption of cell wall integrity leads to cell lysis and bacterial death.[6] Faropenem exhibits a high affinity for the high-molecular-weight PBPs in many bacterial species.[8]

Caption: Mechanism of action of Faropenem.

In Vitro Antibacterial Activity

The following tables summarize the in vitro activity of faropenem against a range of bacterial isolates, as determined by the minimum inhibitory concentration (MIC) required to inhibit 90% of the strains (MIC90).

Gram-Positive Aerobes

| Organism | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | [9] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 | [9] |

| Streptococcus pneumoniae (penicillin-resistant) | 1 | [9] |

| Staphylococcus aureus (methicillin-susceptible) | 0.12 | [5][10] |

| Staphylococcus aureus (methicillin-resistant) | >2 | [5] |

| Group A and B β-haemolytic streptococci | ≤0.12 | [10] |

| Enterococcus faecalis | 1-8 | [10] |

Gram-Negative Aerobes

| Organism | MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae (β-lactamase negative) | 1 | [9] |

| Haemophilus influenzae (β-lactamase positive) | 0.5 | [9] |

| Moraxella catarrhalis (β-lactamase negative) | 0.12 | [9] |

| Moraxella catarrhalis (β-lactamase positive) | 0.5 | [9] |

| Escherichia coli | 1-2 | [10] |

| Klebsiella pneumoniae | 1-2 | [10] |

| Proteus mirabilis | 4-32 | [10] |

| Salmonella Typhi | 0.25 | [11] |

| Salmonella Paratyphi A | 0.25 | [11] |

| Salmonella Typhimurium | 0.25 | [11] |

Anaerobic Bacteria

| Organism | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 4 | [5] |

| Prevotella spp. | ≤0.5 | [12] |

| Porphyromonas gingivalis | ≤0.5 | [12] |

| Fusobacterium nucleatum | ≤0.5 | [12] |

| Peptostreptococcus spp. | ≤1 | [5] |

| Clostridium perfringens | ≤1 | [5] |

| Clostridium difficile | 16-32 | [13] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of faropenem is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][15] The agar dilution method is a common reference method for determining the MIC of anaerobic bacteria.[13]

Agar Dilution Method (CLSI Guideline M11)

-

Preparation of Antimicrobial Stock Solutions:

-

Faropenem is dissolved in a suitable solvent to create a high-concentration stock solution.

-

Serial twofold dilutions of the stock solution are prepared.

-

-

Preparation of Agar Plates:

-

A specific volume of each antimicrobial dilution is added to molten and cooled agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes).

-

The agar is poured into Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

Bacterial isolates are grown under appropriate conditions (e.g., anaerobically at 37°C for 24-48 hours).

-

A standardized inoculum is prepared by suspending colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Plates:

-

The standardized bacterial suspension is applied to the surface of the agar plates containing the different concentrations of faropenem.

-

-

Incubation:

-

The inoculated plates are incubated under the appropriate atmospheric conditions and temperature for a defined period (e.g., 48 hours for anaerobes).

-

-

Determination of MIC:

-

The MIC is read as the lowest concentration of faropenem that completely inhibits the visible growth of the bacterial isolate.

-

Caption: Workflow for MIC determination.

Conclusion

This compound exhibits a potent and broad in vitro antibacterial spectrum, particularly against common respiratory pathogens, many Gram-positive aerobes, and a wide array of anaerobic bacteria.[4][5] Its stability against many β-lactamases makes it an important agent to consider, especially in the context of rising antimicrobial resistance.[5][7] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antimicrobial compound.

References

- 1. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 4. Faropenem medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Faropenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Faropenem: Antimicrobial Activity, Susceptibility, Toxicity and Clinical Uses_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. In Vitro Activities of Faropenem against 579 Strains of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chainnetwork.org [chainnetwork.org]

- 15. iacld.com [iacld.com]

Faropenem Daloxate: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem daloxate, an ester prodrug of the penem antibiotic faropenem, exhibits enhanced oral bioavailability, making it a significant agent in the treatment of various bacterial infections. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound. It consolidates quantitative data from multiple studies into structured tables for comparative analysis, details the experimental protocols for its assessment, and presents visual diagrams of its metabolic pathway and analytical workflow. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class, which is structurally similar to carbapenems.[1] It is effective against a wide range of community-acquired pathogens.[1] However, the sodium salt of faropenem has low oral bioavailability, estimated to be between 20-30%.[1][2] To overcome this limitation, the daloxate ester prodrug, this compound (also known as faropenem medoxomil), was developed.[1] This modification significantly improves oral bioavailability to approximately 70-80%.[1][2] Following oral administration, this compound is readily absorbed and subsequently hydrolyzed by esterases in the blood to release the active moiety, faropenem.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of faropenem have been evaluated in numerous studies involving healthy volunteers and patient populations. The key parameters are summarized in the tables below.

Single-Dose Pharmacokinetics in Healthy Adults

The following table summarizes the key pharmacokinetic parameters of faropenem following a single oral dose of faropenem sodium or this compound in healthy adult volunteers.

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |

| Faropenem Sodium | 150 | 2.4 | 1.0-1.5 | 3.94 | ~1.0 | [3] |

| Faropenem Sodium | 200 | 2.154 ± 0.65 | 0.85 ± 0.29 | 4.368 ± 1.934 (AUC0-t) | 0.642 ± 0.111 | [4] |

| Faropenem Sodium | 300 | 6.2 | 1.0-1.5 | 11.73 | ~1.0 | [2][3] |

| Faropenem Sodium | 400 | 4.425 ± 2.403 | 0.73 ± 0.34 | 9.273 ± 7.817 (AUC0-t) | 0.769 ± 0.217 | [4] |

| Faropenem Sodium | 600 | 7.4 | 1.0-1.5 | 19.59 | ~1.0 | [3] |

| Faropenem Sodium | 600 | 8.126 ± 2.635 | 0.88 ± 0.29 | 18.431 ± 9.167 (AUC0-t) | 0.702 ± 0.120 | [4] |

| This compound | 300 | 13.8 | - | - | ~1.0 | [2] |

Multiple-Dose Pharmacokinetics in Healthy Adults

This table presents the pharmacokinetic parameters of faropenem following multiple oral doses of faropenem sodium granules in healthy Chinese volunteers.

| Parameter | Value | Reference |

| Dose | 100 mg | [5] |

| Cmax,ss | 2870 ± 1178 ng/mL | [5] |

| Cmin,ss | 72 ± 55 ng/mL | [5] |

| Tmax | 0.80 ± 0.20 h | [5] |

| T½ | 0.91 ± 0.16 h | [5] |

| AUCss | 5263 ± 3513 ng·h/mL | [5] |

Bioavailability and Metabolism

| Parameter | Value | Reference |

| Bioavailability (Faropenem Sodium) | 20-30% | [1][2] |

| Bioavailability (this compound) | 70-80% | [1][2] |

| Protein Binding | 90-95% | [1][2] |

| Urinary Excretion (unchanged) | 3.1 - 6.8% (Faropenem Sodium) | [3] |

| Metabolism | Hydrolyzed by dehydropeptidase-I (DHP-I) in the kidney to inactive metabolites. | [1][3] |

Experimental Protocols

Quantification of Faropenem in Human Plasma by HPLC

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of faropenem in human plasma.

3.1.1. Materials and Reagents

-

Faropenem reference standard

-

Internal Standard (e.g., Hydrochlorothiazide)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetate buffer (10 mmol/L)

-

Triethylamine

-

Orthophosphoric acid (2%)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges

3.1.2. Chromatographic Conditions

-

Column: Waters Symmetry® C18 (5 µm, 250 mm × 4.6 mm i.d.)[6]

-

Mobile Phase: 10 mmol/L acetate buffer (pH adjusted to 7.0 with dilute acetic acid) / methanol / triethylamine (70/30/0.03, v/v/v)[6]

-

Flow Rate: 1.0 mL/min[6]

-

Detection: UV at 315 nm[6]

-

Column Temperature: 25 °C[6]

3.1.3. Sample Preparation (Solid-Phase Extraction)

-

Pipette 1 mL of plasma sample into a microcentrifuge tube.[6]

-

Add 25 µL of the internal standard working solution (250 µg/mL).[6]

-

Add 500 µL of 2% orthophosphoric acid.[6]

-

Vortex mix the sample.

-

Load the pre-conditioned SPE cartridge with the sample mixture.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject a defined volume into the HPLC system.

3.1.4. Method Validation The method should be fully validated as per regulatory guidelines (e.g., FDA), including assessments of:

-

Specificity

-

Linearity (e.g., 200−25000 ng/mL)[6]

-

Accuracy and Precision (within-day and between-day)[7]

-

Extraction Recovery (typically >85%)[6]

-

Stability (freeze-thaw, short-term, long-term)

Bioequivalence Study Protocol

The following outlines a typical protocol for a bioequivalence study of two oral formulations of faropenem.

3.2.1. Study Design

-

Design: A single-dose, two-period, two-treatment, crossover study.[8]

-

Subjects: Healthy adult male volunteers (e.g., n=12).[8]

-

Washout Period: A washout period of at least one week between the two treatment periods.[8]

-

Conditions: Fasting conditions.[8]

3.2.2. Dosing and Sampling

-

Administer a single oral dose of the test or reference formulation of faropenem (e.g., 200 mg) with a standardized volume of water.[8]

-

Collect venous blood samples at pre-defined time points (e.g., pre-dose, and at various intervals post-dose up to a specified time).

-

Process the blood samples to obtain plasma and store at -20°C or lower until analysis.

3.2.3. Pharmacokinetic Analysis

-

Analyze plasma samples for faropenem concentration using a validated bioanalytical method (e.g., HPLC-UV).[8]

-

Calculate the following pharmacokinetic parameters for each subject:

3.2.4. Statistical Analysis

-

Perform statistical analysis on the logarithmically transformed AUC and Cmax values.[8]

-

The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax should fall within the acceptance range of 80-125% to conclude bioequivalence.[8]

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound from oral administration to excretion.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of this compound.

Conclusion

This compound stands as a successful example of a prodrug strategy to enhance the oral bioavailability of a potent antibiotic. Its rapid absorption and conversion to the active faropenem, coupled with a predictable pharmacokinetic profile, make it a valuable therapeutic option. The detailed methodologies and compiled data within this guide offer a comprehensive resource for professionals in the field, facilitating further research and development in the area of antimicrobial pharmacokinetics.

References

- 1. Pharmacokinetics of Faropenem_Chemicalbook [chemicalbook.com]

- 2. Faropenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. Farobact (Faropenem) Datasheet [ciplamed.com]

- 4. Pharmacokinetics of a Single Dose Faropenem Sodium in Chinese Healthy Volunteers [journal11.magtechjournal.com]

- 5. Pharmacokinetics of faropenem sodium granules in Chinese healthy volunteers [manu41.magtech.com.cn]

- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 7. HPLC determination of faropenem sodium in human plasma: Ingenta Connect [ingentaconnect.com]

- 8. Evaluation of the bioequivalence of two faropenem formulations in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacterial Resistance to Faropenem Daloxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem, an oral penem antibacterial, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its stability against many common β-lactamases has made it a valuable agent. However, the emergence of resistance threatens its clinical efficacy. This technical guide provides an in-depth overview of the core mechanisms of bacterial resistance to Faropenem, including enzymatic degradation, target site modifications, reduced drug permeability, and active efflux. Detailed experimental protocols for key assays and quantitative data on resistance are presented to facilitate further research and development in this critical area.

Core Mechanisms of Resistance

Bacterial resistance to Faropenem is a multifactorial phenomenon, primarily driven by the following mechanisms:

-

Enzymatic Degradation: While Faropenem is stable against many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, certain carbapenemases can effectively hydrolyze its β-lactam ring. This is a major mechanism of resistance, particularly in Gram-negative bacteria. Metallo-β-lactamases (MBLs) such as VIM and IMP types, and some serine carbapenemases like KPC, have been shown to hydrolyze Faropenem.[1][2][3] The rate of hydrolysis by metallo-β-lactamases is reported to be five times lower for Faropenem compared to imipenem.[1][4][5]

-

Target Site Modification: Faropenem, like other β-lactams, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[6] Alterations in the structure of these PBPs, due to mutations in the encoding genes, can reduce the binding affinity of Faropenem, leading to resistance. This is a significant resistance mechanism in Streptococcus pneumoniae, where alterations in PBP1A, PBP2X, and PBP2B are associated with reduced susceptibility.[7][8][9] Faropenem has shown a strong ability to bind to most S. pneumoniae PBPs, with the exception of PBP2X.[7]

-

Reduced Drug Permeability: The entry of Faropenem into Gram-negative bacteria is facilitated by outer membrane porin channels. Mutations leading to the loss or altered expression of these porins can significantly reduce the intracellular concentration of the drug, thereby contributing to resistance. Studies have identified non-synonymous changes and deletions in the ompC gene, which encodes a major porin, in Faropenem-resistant Escherichia coli.[10][11] Additionally, mutations in the envZ gene, a sensor kinase that regulates porin expression, have also been implicated in Faropenem resistance.[10][11][12]

-

Active Efflux: Bacteria can actively pump antibiotics out of the cell using efflux pumps. While the specific role of efflux pumps in Faropenem resistance is still being fully elucidated, they are a known mechanism of resistance to β-lactams in general.[13][14][15][16] In some Faropenem-resistant E. coli isolates, mutations have been found in genes related to the AcrAB-TolC efflux system, such as acrB and the regulator marR, suggesting a potential role for this pump in extruding Faropenem.[11][17]

Quantitative Data on Faropenem Resistance

Table 1: Minimum Inhibitory Concentrations (MICs) of Faropenem against Resistant Enterobacteriaceae

| Bacterial Species | Resistance Phenotype/Genotype | Faropenem MIC Range (mg/L) | Faropenem Modal MIC (mg/L) | Reference(s) |

| Escherichia coli | ESBL (CTX-M) | ≤0.06 - >8 | 1 | [18] |

| Escherichia coli | AmpC (hyperproduced) | ≤0.06 - 4 | 1 | [18] |

| Klebsiella spp. | ESBL (CTX-M or non-CTX-M) | ≤0.06 - 16 | 0.5-1 | [18] |

| Enterobacter spp. | AmpC (derepressed) | ≤0.06 - 16 | 2-4 | [1][18] |

| Serratia spp. | AmpC (derepressed) | 0.25 - 16 | 8-16 | [1][18] |

| E. coli (NSF1, NSF3) | ESBL (CTX-M-15), Faropenem-induced resistance | 64 (endpoint) | N/A | [10][12] |

| E. coli (NSF2, NSF4) | ESBL (CTX-M-15) & Pan-susceptible, Faropenem-induced resistance | 64 (endpoint) | N/A | [10][12] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Faropenem against Resistant Streptococcus pneumoniae

| Penicillin Susceptibility | Resistance to other β-lactams | Faropenem MIC50 (mg/L) | Faropenem MIC90 (mg/L) | Reference(s) |

| Susceptible | - | ≤0.004 | 0.008 | [10] |

| Intermediate | - | 0.06 | 0.25 | [10] |

| Resistant | - | 0.5 | 1 | [10] |

| Penicillin-Resistant | - | 0.5 | 1 | [7] |

| Amoxicillin-Clavulanate-Resistant | - | 0.5 | 1 | [7] |

| Cefdinir-Resistant | - | 0.5 | 1 | [7] |

| Serotype 19A | Multidrug-resistant | 0.5 | 1 | [13] |

Table 3: Kinetic Parameters of Faropenem Hydrolysis by Carbapenemases

| β-Lactamase | Class | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) | Reference(s) |

| KPC-2 | A | 0.04 ± 0.001 | 18 ± 2 | 0.0022 | [2] |

| VIM-2 | B1 | 0.43 ± 0.02 | 6.4 ± 1.1 | 0.067 | [2] |

| L1 | B3 | 0.38 ± 0.01 | 32 ± 3 | 0.012 | [2] |

Table 4: Binding Affinity of Faropenem for Penicillin-Binding Proteins (PBPs) in S. pneumoniae

| PBP | Penicillin-Susceptible Strain (IC50 in mg/L) | Penicillin-Resistant Strain (IC50 in mg/L) | Reference(s) |

| PBP1a | 0.06 | 0.5 | [8] |

| PBP1b | 0.03 | 0.06 | [8] |

| PBP2x | 2 | 4 | [8] |

| PBP2a | 0.03 | 0.03 | [8] |

| PBP2b | 0.015 | 0.12 | [8] |

| PBP3 | 0.015 | 0.015 | [8] |

IC50 (50% inhibitory concentration) is the concentration of the antibiotic required to inhibit the binding of a fluorescent penicillin derivative by 50%.

Visualizing Resistance Mechanisms and Protocols

Diagram 1: Core Mechanisms of Faropenem Resistance

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Faropenem reacts with serine and metallo-β-lactamases to give multiple products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Beta-lactamase stability of faropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-Lactamase Stability of Faropenem | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etflin.com [etflin.com]

- 10. Activities of Faropenem, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Broad Specificity Efflux pumps and Their Role in Multidrug Resistance of Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combinations of mutations in envZ, ftsI, mrdA, acrB and acrR can cause high-level carbapenem resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Binding Affinity of Faropenem Daloxate to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem daloxate is an orally administered prodrug of faropenem, a penem class β-lactam antibiotic. Faropenem exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[1]

This technical guide provides a comprehensive overview of the binding affinity of faropenem to various PBPs across different bacterial species. It includes quantitative binding data, detailed experimental protocols for assessing PBP binding affinity, and visualizations of the mechanism of action and experimental workflows.

Faropenem's Binding Affinity to Penicillin-Binding Proteins

The efficacy of faropenem is closely linked to its binding affinity for various PBPs. Faropenem generally demonstrates a high binding affinity for high-molecular-weight PBPs, which are the primary transpeptidases involved in peptidoglycan cross-linking.[2][3]

Quantitative Binding Affinity Data

The following table summarizes the 50% inhibitory concentrations (IC50) of faropenem for PBPs in various strains of Streptococcus pneumoniae. The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP, providing a measure of binding affinity.

| Bacterial Strain (Penicillin Susceptibility) | PBP1a IC50 (µg/mL) | PBP1b IC50 (µg/mL) | PBP2a IC50 (µg/mL) | PBP2b IC50 (µg/mL) | PBP2x IC50 (µg/mL) | PBP3 IC50 (µg/mL) |

| 3469 (Susceptible) | 0.03 | 0.03 | 0.06 | 0.06 | 0.25 | 0.03 |

| 3027 (Susceptible) | 0.03 | 0.03 | 0.06 | 0.06 | 0.25 | 0.03 |

| 2527 (Resistant) | 0.5 | 0.06 | 0.5 | 0.25 | 2.0 | 0.06 |

| 3676 (Intermediate) | 0.125 | 0.03 | 0.125 | 0.06 | 0.5 | 0.03 |

| 3243 (Intermediate) | 0.125 | 0.03 | 0.125 | 0.125 | 1.0 | 0.03 |

| 3665 (Intermediate) | 0.125 | 0.03 | 0.125 | 0.06 | 0.5 | 0.03 |

| 3009 (Susceptible) | 0.03 | 0.016 | 0.03 | 0.03 | 0.125 | 0.016 |

| 1076 (Susceptible) | 0.03 | 0.016 | 0.03 | 0.03 | 0.125 | 0.016 |

| 1077 (Susceptible) | 0.03 | 0.016 | 0.03 | 0.03 | 0.125 | 0.016 |

Data sourced from Kosowska-Shick et al., 2009.[4]

Qualitative and Comparative Binding Affinity

| Bacterial Species | Preferential PBP Binding Order (Highest to Lower Affinity) | Notes |

| Staphylococcus aureus | PBP1 > PBP3 > PBP2 | Faropenem demonstrates high binding affinity to high-molecular-weight PBPs.[2] |

| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 | Faropenem shows the highest affinity for PBP2.[2] |

| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 | The binding affinity of faropenem to each PBP is higher than that of imipenem.[1] |

| Serratia marcescens | Preferentially binds to PBP2 and PBP4 | The binding affinity to these PBPs is equivalent to that of imipenem.[1] |

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of β-lactam antibiotics to PBPs is commonly determined using competitive binding assays. These assays measure the ability of an unlabeled antibiotic to compete with a labeled penicillin derivative for binding to PBPs.

Competitive PBP Binding Assay with a Fluorescent Probe (Bocillin FL)

This method utilizes a fluorescently labeled penicillin, Bocillin FL, to detect and quantify PBP binding.

1. Preparation of Bacterial Membranes/Whole Cells:

-

Bacterial cells are cultured to the mid-logarithmic phase and harvested by centrifugation.

-

For membrane preparations, cells are lysed (e.g., by sonication or French press), and the membrane fraction is isolated by ultracentrifugation.

-

Alternatively, whole cells can be used for the assay.[4]

2. Competitive Binding Reaction:

-

A constant amount of bacterial membrane preparation or whole cells is incubated with varying concentrations of the unlabeled test antibiotic (e.g., faropenem) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the PBPs.

3. Labeling of Unbound PBPs:

-

A saturating concentration of Bocillin FL is added to the reaction mixture and incubated for a further 10-15 minutes. Bocillin FL will bind to the PBPs that are not already occupied by the test antibiotic.

4. SDS-PAGE and Fluorescence Detection:

-

The reaction is stopped by the addition of SDS-PAGE sample buffer.

-

The proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then visualized using a fluorescence imager to detect the fluorescent signal from the Bocillin FL-bound PBPs.

5. Data Analysis:

-

The fluorescence intensity of each PBP band is quantified using densitometry software.

-

The percentage of inhibition of Bocillin FL binding is calculated for each concentration of the test antibiotic.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test antibiotic concentration and fitting the data to a dose-response curve.[4]

Competitive PBP Binding Assay with a Radiolabeled Probe ([3H]Penicillin G)

This traditional method employs a radiolabeled penicillin to quantify PBP binding.

1. Preparation of Bacterial Membranes:

-

Bacterial membranes are prepared as described in the fluorescent probe assay.

2. Competitive Binding Reaction:

-

The membrane preparation is incubated with varying concentrations of the unlabeled test antibiotic.

3. Labeling of Unbound PBPs:

-

A saturating concentration of radiolabeled penicillin G (e.g., [3H]Penicillin G) is added and incubated to label the available PBPs.

4. SDS-PAGE and Autoradiography:

-

The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

-

The gel is dried and exposed to X-ray film (autoradiography) to detect the radioactive signal from the PBP-bound [3H]Penicillin G.

5. Data Analysis:

-

The density of the PBP bands on the autoradiogram is quantified.

-

The IC50 value is calculated in a similar manner to the fluorescent assay by determining the concentration of the test antibiotic that causes a 50% reduction in the radioactive signal.

Visualizations

Mechanism of Action of Faropenem

Caption: Mechanism of action of faropenem.

Experimental Workflow for Competitive PBP Binding Assay